molecular formula C21H23N3O6 B608407 N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B608407
M. Wt: 413.4 g/mol
InChI Key: QYDASSGXBXGRBS-CKJXQJPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KZR-504 involves the derivatization of the peptide backbone of epoxyketone analogues. The process begins with the screening of a focused library of epoxyketones, which reveals a series of potent dipeptides. These dipeptides are then optimized to provide the highly selective inhibitor KZR-504 .

Industrial Production Methods: Industrial production of KZR-504 involves large-scale synthesis using the optimized synthetic route. The process includes the preparation of the epoxyketone intermediates, followed by their derivatization to form the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: KZR-504 primarily undergoes covalent inhibition reactions with its target, the immunoproteasome subunit LMP2. The compound forms a covalent bond with the active site of LMP2, leading to its inhibition .

Common Reagents and Conditions: The common reagents used in the synthesis of KZR-504 include epoxyketones and various peptide derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .

Major Products Formed: The major product formed from the reaction of KZR-504 with LMP2 is a covalently bound complex that inhibits the activity of the immunoproteasome .

Mechanism of Action

KZR-504 exerts its effects by selectively inhibiting the immunoproteasome subunit LMP2. The compound forms a covalent bond with the active site of LMP2, leading to its inhibition. This inhibition disrupts the normal function of the immunoproteasome, affecting processes such as antigen presentation, cytokine production, and T-cell differentiation . The molecular targets and pathways involved include the immunoproteasome subunits LMP2 and LMP7 .

Properties

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDASSGXBXGRBS-CKJXQJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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